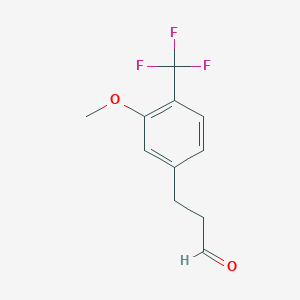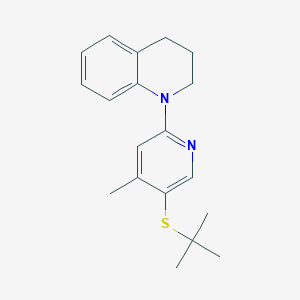
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a unique combination of functional groups, including a tert-butylthio group, a methylpyridine moiety, and a tetrahydroquinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine derivative, followed by the introduction of the tert-butylthio group and the subsequent formation of the tetrahydroquinoline ring. Key steps may include:
Formation of the Pyridine Derivative: This can be achieved through various methods, such as the reaction of 4-methylpyridine with appropriate reagents to introduce the tert-butylthio group.
Cyclization to Form Tetrahydroquinoline: The cyclization step involves the formation of the tetrahydroquinoline ring, which can be accomplished through intramolecular reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and the use of microreactors can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyridine ring to a piperidine ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the development of advanced materials, such as organic semiconductors or polymers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The tert-butylthio group and the pyridine moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylthiol: A simpler compound with a similar tert-butylthio group, used in various chemical reactions.
4-Methylpyridine: A related pyridine derivative that shares the methylpyridine moiety.
Tetrahydroquinoline: The core structure of the compound, which is common in many bioactive molecules.
Uniqueness
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C19H24N2S |
|---|---|
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
1-(5-tert-butylsulfanyl-4-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H24N2S/c1-14-12-18(20-13-17(14)22-19(2,3)4)21-11-7-9-15-8-5-6-10-16(15)21/h5-6,8,10,12-13H,7,9,11H2,1-4H3 |
InChI-Schlüssel |
FICQIWYDDAMNAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1SC(C)(C)C)N2CCCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Cyano-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B13024395.png)
![[1,2,4]Triazolo[1,5-a]pyrazine 7-oxide](/img/structure/B13024399.png)
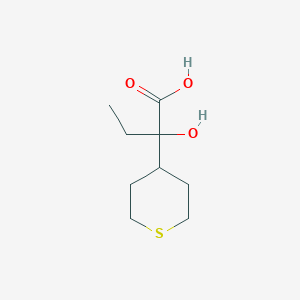
![6-Chloro-3-fluoroimidazo[1,2-b]pyridazine](/img/structure/B13024406.png)

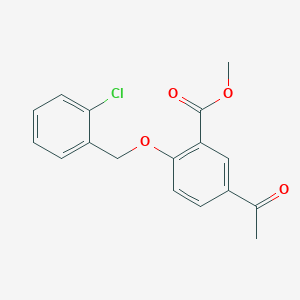
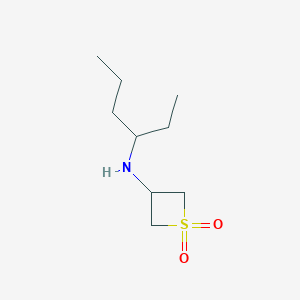
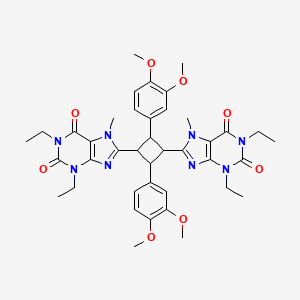
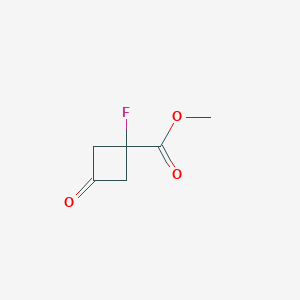

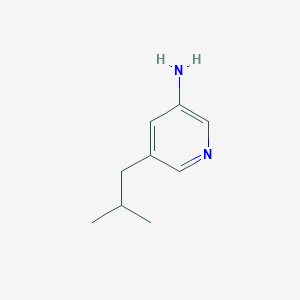
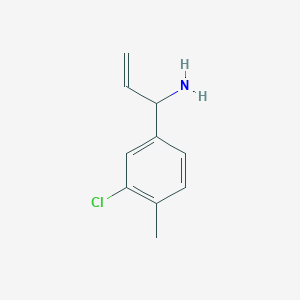
![Ammonium([2-(2-furyl)cyclohexyl]oxy)acetate](/img/structure/B13024456.png)
